molecular formula C20H12F2O2 B172365 1,4-Bis(4-fluorobenzoyl)benzene CAS No. 68418-51-9

1,4-Bis(4-fluorobenzoyl)benzene

Cat. No. B172365
CAS RN: 68418-51-9
M. Wt: 322.3 g/mol
InChI Key: LLJNTLUXOZPFQB-UHFFFAOYSA-N
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Patent
US04924014

Procedure details

20.3 g of terephthaloyl dichloride, 19.2 g of fluorobenzene and 50 g of hydrogen fluoride were initially introduced into a 250 ml stainless steel autoclave and boron trifluoride was introduced under pressure at 10 bar. The autoclave was shaken for 16.5 h at room temperature. Working-up was carried out by initially evaporating the volatile components at room temperature and then at 60° to 100° C. and recrystallizing the residue from chlorobenzene in the presence of sodium carbonate. 19.76 g of 1,4-bis-(4-fluorobenzoyl)-benzene were obtained in the form of colorless crystals of m.p. 221° C. Examination by means of high pressure liquid chromatography (HPLC) gave a degree of purity of 99.5%.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[FH:20].B(F)(F)F>>[F:13][C:14]1[CH:19]=[CH:18][C:17]([C:1]([C:2]2[CH:10]=[CH:9][C:5]([C:6](=[O:7])[C:2]3[CH:10]=[CH:9][C:5]([F:20])=[CH:4][CH:3]=3)=[CH:4][CH:3]=2)=[O:11])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Name
Quantity
19.2 g
Type
reactant
Smiles
FC1=CC=CC=C1
Name
Quantity
50 g
Type
reactant
Smiles
F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Name
stainless steel
Quantity
250 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The autoclave was shaken for 16.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced under pressure at 10 bar
CUSTOM
Type
CUSTOM
Details
by initially evaporating the volatile components at room temperature
CUSTOM
Type
CUSTOM
Details
at 60° to 100° C. and recrystallizing the residue from chlorobenzene in the presence of sodium carbonate

Outcomes

Product
Details
Reaction Time
16.5 h
Name
Type
product
Smiles
FC1=CC=C(C(=O)C2=CC=C(C=C2)C(C2=CC=C(C=C2)F)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.76 g
YIELD: CALCULATEDPERCENTYIELD 122.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.